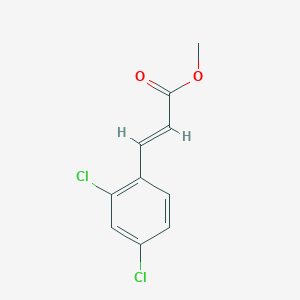

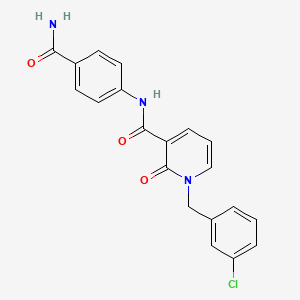

![molecular formula C19H19N5O2 B2799395 2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034524-01-9](/img/structure/B2799395.png)

2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

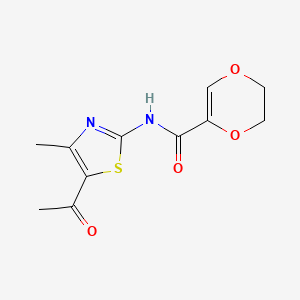

The compound contains several functional groups including a pyrrolidine ring, a pyridine ring, and an imidazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyridine and imidazole rings are aromatic heterocycles that also have significant roles in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine ring could contribute to the three-dimensional shape of the molecule due to its non-planarity . The pyridine and imidazole rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen . The pyridine and imidazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms might make the compound a base . The aromatic rings might contribute to the compound’s stability and solubility .Scientific Research Applications

Synthetic Methods and Chemical Properties

New Synthetic Approaches

Research by Lifshits et al. (2015) introduces a novel method for preparing compounds with the imidazo[1,2-a]pyridine fragment, a core structure shared with the chemical . This method emphasizes a one-pot synthesis approach, which could simplify the production of complex molecules including our compound of interest (Lifshits, Ostapchuk, & Brel, 2015).

Chemical Reactivity and Modification

The study by Kutrov, Kovalenko, and Volovenko (2008) explored the reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine. Such investigations are crucial for understanding how modifications to the core structure might affect the compound's chemical behavior, potentially opening up new avenues for its application in various research fields (Kutrov, Kovalenko, & Volovenko, 2008).

Potential Applications

Antiprotozoal Agents

Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Such studies highlight the potential of imidazo[1,2-a]pyridine derivatives in developing new treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antimycobacterial Activity

Lv et al. (2017) focused on the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, demonstrating significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This research suggests the chemical's potential scaffolding for developing new antimycobacterial agents (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Result of Action

Compounds with similar structures have been reported to have diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under environmentally benign conditions .

properties

IUPAC Name |

2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-13-18(24-9-3-2-5-15(24)22-13)19(26)21-12-14-7-8-20-16(11-14)23-10-4-6-17(23)25/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIRIFORQBCXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

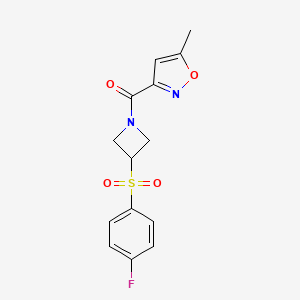

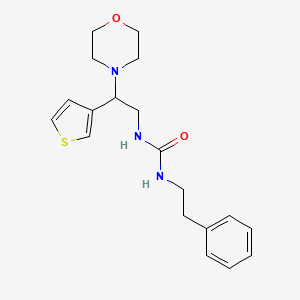

![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2799314.png)

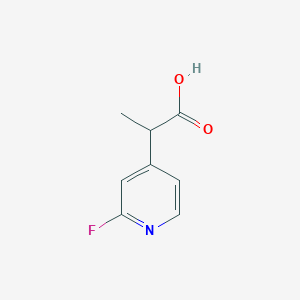

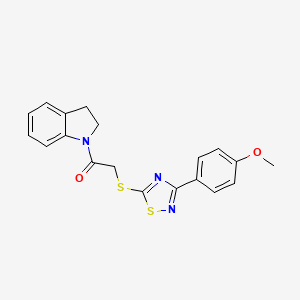

![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)

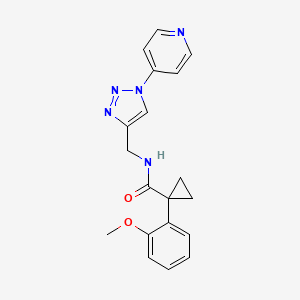

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799329.png)

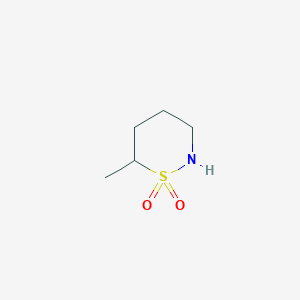

![4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide](/img/structure/B2799330.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2799332.png)